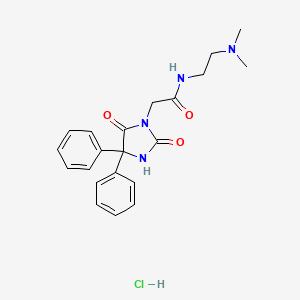
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with acetamide and dimethylaminoethyl groups. The presence of the hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the imidazolidine derivative is treated with acetic anhydride or acetyl chloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the imidazolidine derivative with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new imidazolidine derivatives with different substituents.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazolidine ring and its substituents can bind to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: Another imidazolidine derivative with different substituents.
Hydantoin: A structurally related compound with a five-membered ring containing nitrogen and carbonyl groups.
Uniqueness
Imidazolidine-1-acetamide, N-(2-(dimethylamino)ethyl)-2,5-dioxo-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
CAS番号 |
118505-69-4 |
|---|---|
分子式 |
C21H25ClN4O3 |
分子量 |
416.9 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-24(2)14-13-22-18(26)15-25-19(27)21(23-20(25)28,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3,(H,22,26)(H,23,28);1H |
InChIキー |
DLXKWETUIFUWIR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


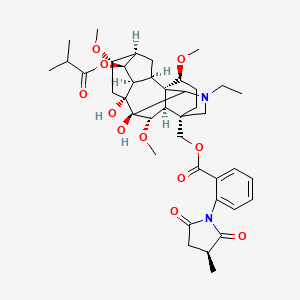
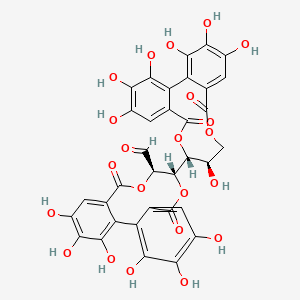
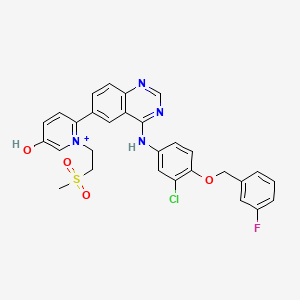
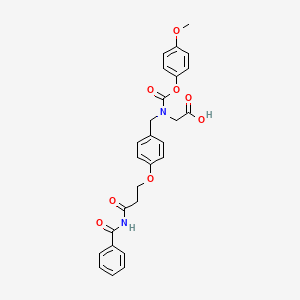
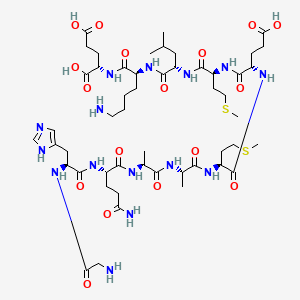
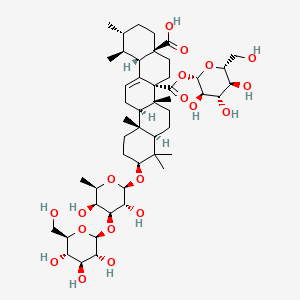

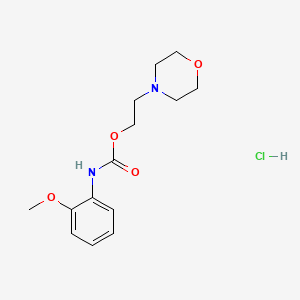

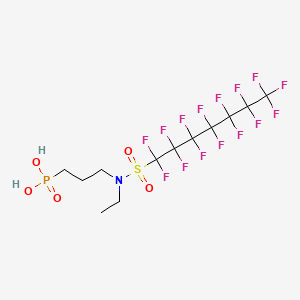
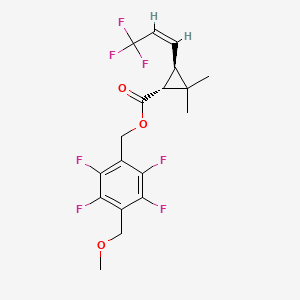
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


